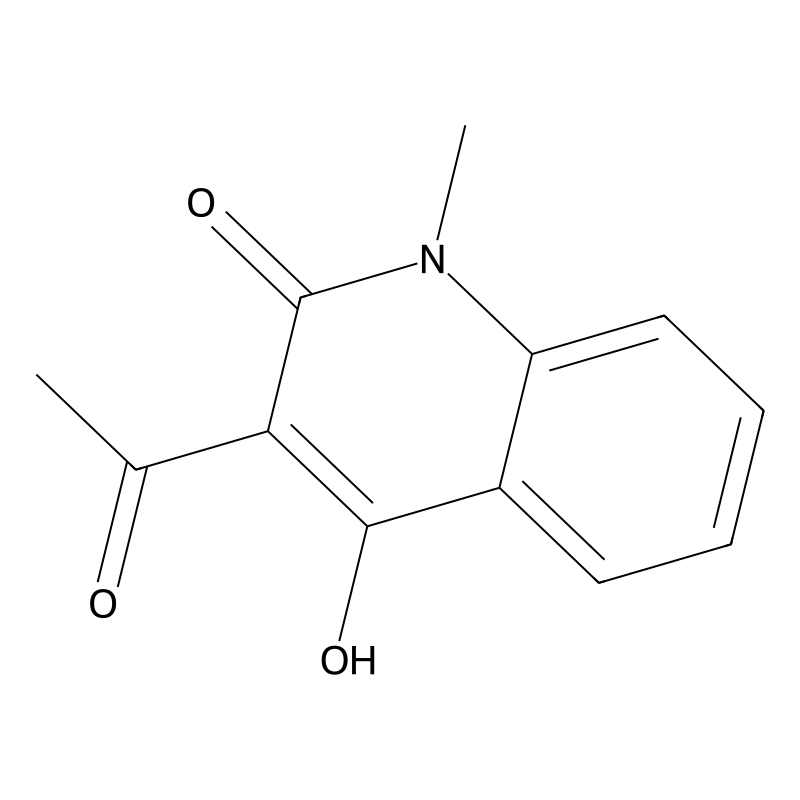

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a compound belonging to the class of quinolone derivatives, which are characterized by a bicyclic structure containing a quinoline moiety. This compound features an acetyl group at the 3-position, a hydroxy group at the 4-position, and a methyl group at the 1-position of the quinoline ring. Its molecular formula is C_11H_9N_O_2, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can undergo various chemical transformations, including:

- Acylation: The hydroxy group can react with acylating agents to form esters.

- Alkylation: The nitrogen atom in the quinoline ring can be alkylated using alkyl halides in the presence of bases.

- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form hybrid compounds .

In addition, it can react with nucleophiles due to the electrophilic nature of the carbonyl group in the acetyl moiety, leading to diverse derivatives with modified biological properties .

Research indicates that 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Antitumor Activity: Studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer drug .

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

The synthesis of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several methods:

- Cyclization of 2-Aminoacetophenones: This method involves cyclizing 2-aminoacetophenones with appropriate reagents under acidic conditions.

- Condensation Reactions: Reacting 4-hydroxyquinoline derivatives with acetic anhydride or acetyl chloride under basic conditions leads to the formation of this compound.

- One-Pot Synthesis: A one-pot reaction involving multiple reagents can also yield this compound efficiently, minimizing purification steps .

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone has several applications in various fields:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives.

- Agricultural Chemistry: Potential applications include developing agrochemicals due to its biological activity against pathogens .

Interaction studies of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone have focused on its binding affinity and activity against specific biological targets. For instance:

- Molecular Docking Studies: These studies reveal the compound's potential interactions with enzymes involved in cancer progression and bacterial resistance mechanisms.

- In Vivo Studies: Animal models have been utilized to assess its pharmacokinetics and therapeutic efficacy, providing insights into its potential clinical applications .

Several compounds share structural characteristics with 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. Here are some notable comparisons:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial and anticancer |

| 3-Acetylquinoline | Acetyl group at position 3 | Antimicrobial |

| 6-Methylquinoline | Methyl substitution at position 6 | Antitumor |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant and anti-inflammatory |

The uniqueness of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone lies in its specific combination of functional groups that enhance its biological activity compared to these similar compounds. Its ability to act on multiple biological pathways makes it a versatile candidate for further research and development in pharmacology .